Trifluoromethyl-Driven Lipophilicity Enhancement vs. Non-Fluorinated Analog
The trifluoromethyl group in 956786-57-5 substantially increases lipophilicity compared to the non-fluorinated analog 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine. While direct experimental LogP for this compound is not publicly reported, the CF3 substituent is recognized to increase LogP by approximately 0.5–1.0 units compared to a methyl or hydrogen substituent [1]. In related PI3Kδ inhibitor series, the replacement of a polar pyrazole with trifluoromethyl-containing analogs improved Caco-2 permeability and reduced efflux [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Calculated cLogP ~2.2 (ChemDraw, unreferenced); enhanced Caco-2 permeability inferred from class behavior |
| Comparator Or Baseline | 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (no CF3): predicted lower cLogP |
| Quantified Difference | Estimated ΔcLogP ≈ +0.5 to +1.0 log units (class-level projection) |
| Conditions | Class-level projection based on established pyrazole SAR |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability, which is critical for intracellular target engagement in drug discovery programs.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
- [2] Lan-Ying Qin. PI3Kδ Inhibitor SAR: Replacement of Polar Pyrazole with Chloro/Trifluoromethyl Groups. scite.ai author profile. URL: https://scite.ai/authors/lan-ying-qin-LDrng1 (accessed 2026-05-02). View Source
